3beta,5alpha-Tetrahydronorethisterone

Estrogen receptor binding Receptor stereospecificity Metabolite pharmacology

Researchers face variability when relying on cellular bioconversion of norethisterone to study estrogenic signaling. 3β,5α-NET eliminates this confound as the direct, characterized ERα-selective effector molecule. • ~282-fold ERα/ERβ binding selectivity; no PR/AR cross-activity-ensures observed transcriptional effects are attributable to ERα engagement • Drives ERα-dependent transcription from synthetic ERE reporters and the natural oxytocin promoter at 10⁻¹²-10⁻⁷ M • Enables tamoxifen-sensitive antigonadotropic pathway studies; stereospecific matched-pair design with 3α,5α-NET dissociates nongenomic vs. genomic effects Supplied with rigorous analytical characterization. For research use only.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B12076636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,5alpha-Tetrahydronorethisterone
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
InChIInChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3
InChIKeyDPDZKJQFRFZZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta,5alpha-Tetrahydronorethisterone: Structural Identity and Pharmacological Profile


3beta,5alpha-Tetrahydronorethisterone (3β,5α-NET; CAS 6424-05-1) is an A-ring tetrahydro-reduced metabolite of the 19-nor synthetic progestin norethisterone (NET), formed endogenously via sequential 5α-reductase and 3β-hydroxysteroid oxidoreductase enzyme activity in target tissues [1]. Unlike its parent compound, which functions primarily as a progesterone receptor (PR) agonist, 3β,5α-NET undergoes a profound pharmacological switch: it loses progestational activity and acquires selective estrogen receptor α (ERα) agonist properties without aromatization [2]. This non-phenolic, non-aromatizable steroid (molecular weight 302.45 g/mol) thus occupies a distinct pharmacological niche as a biotransformation-dependent, ERα-selective ligand derived from a widely used contraceptive progestin—making its sourcing relevant for researchers investigating receptor subtype selectivity, tissue-specific estrogenic signaling, and metabolite-mediated drug effects [3].

Why Structurally Similar Metabolites Cannot Substitute


The norethisterone metabolite family exhibits profound stereospecific divergence in receptor selectivity, transcriptional activity, and downstream physiological effects. Norethisterone (NET) acts predominantly via PR and AR; 5α-dihydro-NET (5α-NET) retains PR/AR activity with enhanced AR binding; 3α,5α-tetrahydro-NET (3α,5α-NET) is a weak ER ligand with some anxiolytic and vasorelaxant properties. Only 3β,5α-NET combines the key features of (i) virtual abolition of PR/AR activity, (ii) selective, high-affinity ERα binding, and (iii) ERα-dependent transcriptional activation at the oxytocin promoter [1]. The C3 hydroxyl epimer (3α,5α-NET) differs from 3β,5α-NET not merely in binding affinity magnitude but in its full pharmacological fingerprint—including opposite vasoactivity and distinct behavioral effects—demonstrating that the stereochemistry at C3 dictates the compound's receptor interaction profile and functional readout [2]. Researchers requiring an ERα-selective, non-aromatizable tetrahydro-progestin metabolite with characterized quantitative binding and transactivation parameters therefore cannot interchange these compounds without introducing uncontrolled variables [3].

Quantitative Comparative Evidence


ER Binding Stereospecificity

In competitive radioligand displacement assays using rat uterine cytosol ER and [³H]17β-estradiol, only 3β,5α-NET demonstrated remarkable competition for ER binding sites, with a Ki of 4.6 × 10⁻⁸ M [1]. By contrast, both the parent compound norethisterone (NET) and its 5α-dihydro metabolite (5α-NET) were completely ineffective as ER competitors. The 3α,5α-epimeric tetrahydro metabolite showed only weak competition, substantially lower than the 3β-epimer [1]. This demonstrates absolute stereospecificity at the C3 hydroxyl position for ER engagement.

Estrogen receptor binding Receptor stereospecificity Metabolite pharmacology

ERα vs. ERβ Subtype Selectivity

In COS-1 cells transfected with human ERα or ERβ expression vectors, 3β,5α-NET displayed a relative binding affinity (RBA) for ERα of 1.18 compared to estradiol (set at 100), versus an RBA for ERβ of only 0.00418 [1]. This represents an approximately 282-fold binding preference for ERα over ERβ. Functionally, in HeLa cell transactivation assays, 3β,5α-NET stimulated ERα-dependent reporter gene expression with an EC50 approximately 100-fold higher than estradiol, while failing to activate ERβ-mediated transcription at concentrations of 10⁻¹²–10⁻⁷ M; ERβ activation was observed only at the supraphysiological concentration of 10⁻⁶ M [1]. Additionally, 3β,5α-NET selectively activated the natural oxytocin promoter through ERα but not ERβ [2]. By comparison, the 3α,5α-epimer and the parent NET showed significantly lower ERα potency and lacked this subtype-selectivity profile [1].

ERα selective agonist ER subtype selectivity Relative binding affinity

Loss of Progestational Transcriptional Activity

A-ring double bond hydrogenation eliminates the progestational transcriptional activity of NET. In HeLa cells transfected with progesterone receptor A (PRA) or B (PRB) expression vectors and a progesterone-responsive reporter gene, 3β,5α-NET exhibited EC50 values of 6.75 × 10⁻⁸ M (PRA) and 7.91 × 10⁻⁸ M (PRB), compared to NET EC50 values of 9.10 × 10⁻¹¹ M (PRA) and 8.16 × 10⁻¹¹ M (PRB)—representing an approximately 740-fold and 970-fold reduction in potency, respectively [1]. The 5α-dihydro metabolite (5α-NET) retained intermediate PR activity (EC50 PRA = 1.26 × 10⁻⁹ M; PRB = 1.80 × 10⁻⁸ M), while the 3α,5α-tetrahydro epimer showed similarly weak PR activity (EC50 PRA = 4.62 × 10⁻⁸ M; PRB = 2.56 × 10⁻⁸ M) [1]. Overall, the tetrahydro derivatives showed a 500- to 1,000-fold difference in PR transcriptional potency compared to nonreduced parent compounds [1].

Progesterone receptor Transcriptional activation EC50 shift

In Vivo Estrogenic Potency Ranking

In ovariectomized rats, the in vivo administration of NET and its A-ring reduced metabolites revealed a clear estrogenic potency hierarchy based on the effective dose 50 (ED50) for inducing uterine sensitivity to serotonin (5-HT) in vitro [1]. The rank order was: 17β-estradiol > 3β,5α-NET > 3α,5α-NET > NET > 5α-NET. Critically, 3β,5α-NET—the metabolite with the highest affinity for the estrogen receptor—induced a maximal contractile response to serotonin that was similar in magnitude to that produced by 17β-estradiol treatment [1]. NET and 5α-NET, which do not bind the ER, displayed only minor estrogenic activity, requiring prior bioconversion to 3β,5α-NET for estrogenic effects [2]. This in vivo potency ranking corroborates the in vitro ER binding data and establishes 3β,5α-NET as the principal mediator of NET's estrogenic effects in uterine tissue.

In vivo estrogenic potency Uterine contractility ED50 ranking

Divergent Antigonadotropic Mechanisms: ER vs. AR

Comparative antigonadotropic studies in castrated adult rats demonstrated that both 3β,5α-NET and 5α-NET exhibited significantly greater gonadotropin-inhibiting activity than the parent compound NET [1]. However, receptor mechanism dissection using selective antagonists revealed divergent pathways: co-administration of the antiestrogen tamoxifen (0.2 mg for 4 days) significantly diminished the antigonadotropic potency of 3β,5α-NET, particularly for LH suppression, whereas tamoxifen did not affect 5α-NET's inhibitory activity [1][2]. Conversely, pretreatment with the antiandrogen cyproterone acetate (CPA, 1.0 mg for 7 days) markedly reduced the inhibitory action of 5α-NET but did not modify the antigonadotropic effect of 3β,5α-NET [2]. This mechanistic bifurcation—3β,5α-NET suppressing gonadotropins via ER, 5α-NET via AR—demonstrates that these two sequentially formed metabolites engage entirely distinct receptor pathways to achieve convergent physiological endpoints.

Antigonadotropic LH suppression Receptor mechanism

Stereospecific Absence of Vasorelaxant Activity

In isolated precontracted rat thoracic aorta rings, norethisterone (NET) and 3α,5α-NET exhibited potent, concentration-dependent inhibition of noradrenaline-induced contraction, characterized by rapid time-courses and independence from endothelium, nitric oxide synthase, and nuclear sex steroid receptors—consistent with a nongenomic mechanism [1]. In striking contrast, 3β,5α-NET and 5α-NET had very little, if any, vasorelaxing effect under identical experimental conditions [1]. This represents a clear stereospecific functional divergence at the C3 hydroxyl position: the 3α-OH configuration is required for the nongenomic vasorelaxant activity, while the 3β-OH epimer is essentially inactive in this vascular assay. This negative finding is mechanistically informative, confirming that the vasorelaxation is not a class-wide property of tetrahydro-NET metabolites.

Vasorelaxation Nongenomic steroid action Stereospecificity

Validated Research Applications


ERα Subtype-Selective Pharmacological Probe

Researchers investigating ERα- versus ERβ-specific gene transcription programs can deploy 3β,5α-NET as a selective ERα agonist tool compound. Its ~282-fold ERα/ERβ RBA preference, failure to activate ERβ at physiologically relevant concentrations (10⁻¹²–10⁻⁷ M), and ability to drive transcription from both synthetic ERE reporters and the natural oxytocin promoter exclusively through ERα provide a characterized, non-steroidal (non-phenolic) alternative to estradiol for experiments requiring ER subtype discrimination [1][2]. The compound's lack of PR and AR activity ensures that observed transcriptional effects are attributable specifically to ERα engagement rather than cross-activation of other steroid receptors [1].

Metabolite-Mediated Estrogenic Effects of Norethisterone

For investigations into the tissue-specific estrogenic effects observed during clinical use of norethisterone-containing contraceptives and hormone replacement therapy, 3β,5α-NET represents the direct effector molecule. As established by the in vivo potency ranking (E2 > 3β,5α-NET > 3α,5α-NET > NET > 5α-NET) [3], this metabolite is the principal mediator of NET's estrogenic actions in uterine tissue and at the hypothalamic-pituitary unit [4]. Using 3β,5α-NET rather than NET in mechanistic studies allows researchers to bypass the variable and cell-type-dependent bioconversion step (36.4% conversion reported in osteoblastic cells) and directly interrogate the estrogenic signaling component of NET pharmacology without progestational interference [5].

Neuroendocrine Pathway Dissection

The divergent antigonadotropic mechanisms of 3β,5α-NET (ER-mediated, tamoxifen-sensitive) and 5α-NET (AR-mediated, cyproterone acetate-sensitive) enable pathway-specific studies of hypothalamic-pituitary-gonadal axis regulation [6][7]. 3β,5α-NET can be used as the selective ER-pathway agonist in castrated animal models to quantify the estrogenic contribution to LH/FSH suppression, with tamoxifen co-administration serving as a confirmatory blockade. This application is directly supported by evidence that 3β,5α-NET's antigonadotropic potency significantly exceeds that of parent NET and is specifically and reversibly attenuated by antiestrogen pretreatment [6].

Nongenomic vs. Genomic Steroid Actions: Matched Epimer Pair

The stereospecific functional divergence between 3β,5α-NET (no vasorelaxation, ERα-selective genomic activity) and 3α,5α-NET (potent nongenomic vasorelaxation, weaker ER activity) provides a uniquely controlled matched-pair experimental system [8]. These C3 epimers differ only in the orientation of a single hydroxyl group yet display opposite activity profiles in vascular functional assays. Researchers studying nongenomic steroid signaling can employ 3β,5α-NET as the genomically active but vascularly inert control alongside 3α,5α-NET to dissociate nongenomic vascular effects from ER-mediated transcriptional responses—an experimental design enabled by the availability of both epimers with well-characterized differential pharmacology [1][8].

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